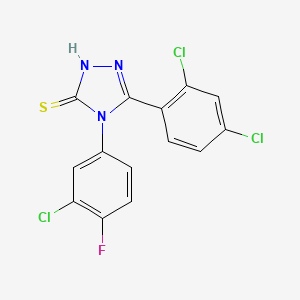

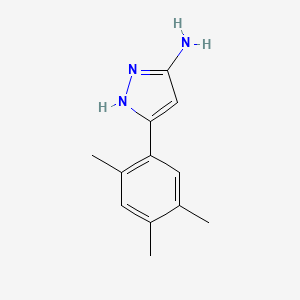

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been demonstrated using biodegradable lactic acid at 160 °C . This method is environmentally benign and works for aromatic aldehyde containing electron donating and electron withdrawing groups .

Applications De Recherche Scientifique

Synthesis and Characterization

Solvent-Free Synthesis of Heterocyclic Ketene Aminals : The compound has been utilized in the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, demonstrating efficient, environmentally benign methods with excellent yields, suitable for drug discovery (Yu et al., 2013).

Design and Biological Evaluation : It has been incorporated in the design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, showing promise in antitumor activities against specific cancer cells (Ma et al., 2020).

Modification of Hydrogels : Research demonstrates its application in modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing thermal stability and showing potential in medical applications due to increased antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Investigation of Reductive Cyclization : Studies have explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, suggesting alternative synthesis methods like microwave irradiation (Szlachcic et al., 2020).

X-Ray Crystal Study and Bioactivities : Synthesis, characterization, and evaluation of pyrazole derivatives have been conducted, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Nonlinear Optical Studies : The compound has been studied for its nonlinear optical properties, indicating its potential in photonics and optoelectronics (Tamer et al., 2016).

Biological and Medicinal Research

Anti-Inflammatory and Anti-Cancer Activities : Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Apoptosis Inducers and Anti-Infective Agents : Research into thiazole clubbed pyrazole derivatives has revealed significant anti-infective and cytotoxic activities, with some compounds inducing apoptosis in tested cells (Bansal et al., 2020).

Palladium-Catalyzed Asymmetric Allylic Amination : The compound has been used in palladium-catalyzed asymmetric allylic amination, demonstrating high enantioselectivity and potential in pharmaceutical synthesis (Togni et al., 1996).

Chemical Sensing and Material Sciences

Fluorescent Chemosensor for Metal Ions : A derivative of the compound has been developed as a chemosensor for Al3+ and Zn2+, with potential applications in environmental monitoring and water analysis (Gao et al., 2018).

Synthesis of Azo Schiff Bases : The compound has been used in the synthesis of azo Schiff bases, with spectroscopic and theoretical investigations supporting its potential in dye and pigment production (Özkınalı et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazoline derivatives have been shown to have antimalarial and antiproliferative activities, suggesting that they may affect pathways related to these processes

Result of Action

Pyrazoline derivatives have been shown to have antimalarial and antiproliferative activities, suggesting that they may induce cell death in certain types of cells

Propriétés

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDSPUKEJIJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259537 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501902-75-6 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)

![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)

![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)

![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)

![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)

![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)